

# Unveiling the Photophysical Landscape of FD-1080: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *FD-1080 free acid*

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This technical guide provides an in-depth analysis of the photophysical characteristics of the heptamethine cyanine dye, FD-1080. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this near-infrared (NIR-II) fluorophore.

## Core Photophysical Characteristics

FD-1080 is a small-molecule organic dye notable for its absorption and emission properties within the second near-infrared (NIR-II) window, a region advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence.<sup>[1][2][3]</sup> The dye's heptamethine structure is specifically designed to shift its optical properties into this longer wavelength range.<sup>[1][3]</sup> To enhance its utility in biological applications, FD-1080 incorporates sulphonic and cyclohexene groups, which improve its water solubility and stability.<sup>[1][3]</sup>

## Quantitative Photophysical Data

The essential photophysical parameters of FD-1080 and its J-aggregates are summarized in the tables below. These values are critical for designing and interpreting experiments involving this dye.

Parameter	Value	Solvent/Medium	Citation
Absorption Maximum ( $\lambda_{\text{max}}$ )	~1046 nm	-	[2]
Emission Maximum ( $\lambda_{\text{em}}$ )	~1080 nm	-	[2]
Excitation Wavelength	1064 nm	-	[2][4]
Quantum Yield ( $\Phi$ )	0.31%	Ethanol	[1][2]
Quantum Yield ( $\Phi$ )	5.94%	Fetal Bovine Serum (FBS)	[1][2][4]
Molar Extinction Coefficient ( $\epsilon$ )	$2.9 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	-	[5]

Table 1: Photophysical Properties of Monomeric FD-1080

FD-1080 can form J-aggregates, which exhibit distinct photophysical properties, including a significant red-shift in both absorption and emission.[6]

Parameter	Value	Solvent/Medium	Citation
Absorption Maximum ( $\lambda_{\text{max}}$ )	1360 nm	Aqueous Solution (Heated)	[6]
Emission Maximum ( $\lambda_{\text{em}}$ )	1370 nm	Aqueous Solution (Heated)	[6]
Molar Extinction Coefficient ( $\epsilon$ )	$2.7 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	Aqueous Solution (Heated)	[6]

Table 2: Photophysical Properties of FD-1080 J-Aggregates

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines key experimental protocols related to the characterization and application of

FD-1080.

## Synthesis of FD-1080

While a detailed, step-by-step protocol for the synthesis of FD-1080 is often cited from previous literature, a general overview of the synthetic route is available.<sup>[2]</sup><sup>[4]</sup> The synthesis typically results in a yield of approximately 60%.<sup>[4]</sup> The structure is achieved by designing a heptamethine core and introducing sulfonic acid groups to the indole rings to improve water solubility.<sup>[2]</sup>

## Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law,  $A = \epsilon cl$ , where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette.

Protocol:

- Prepare a stock solution of FD-1080 with a precisely known concentration in a suitable solvent (e.g., ethanol).
- Prepare a series of dilutions from the stock solution.
- Measure the absorbance of each dilution at the absorption maximum ( $\lambda_{\text{max}} \approx 1046 \text{ nm}$ ) using a UV-Vis spectrophotometer.
- Plot absorbance versus concentration. The resulting graph should be a straight line passing through the origin.
- Calculate the slope of the line. The slope is equal to the molar extinction coefficient ( $\epsilon$ ) when the path length is 1 cm.

## Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield ( $\Phi$ ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

**Protocol:**

- Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to FD-1080.
- Prepare a series of solutions of both the FD-1080 sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
- Integrate the area under the emission spectra for both the sample and the standard.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- Calculate the quantum yield of the FD-1080 sample using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (m_{\text{sample}} / m_{\text{standard}}) \times (\eta^2_{\text{sample}} / \eta^2_{\text{standard}})$  where 'm' is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

## Assessment of Photostability

Photostability is a critical parameter for fluorescent probes, especially for applications requiring prolonged imaging.

**Protocol:**

- Prepare a solution of FD-1080 in the desired medium (e.g., PBS, cell culture medium).
- Expose the solution to continuous laser irradiation at the excitation wavelength (1064 nm) with a defined power density.
- Monitor the fluorescence intensity over time.

- Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence indicates higher photostability. For comparison, a known standard dye like Indocyanine Green (ICG) can be subjected to the same conditions.<sup>[7]</sup>

## In Vivo Imaging Protocol in Mice

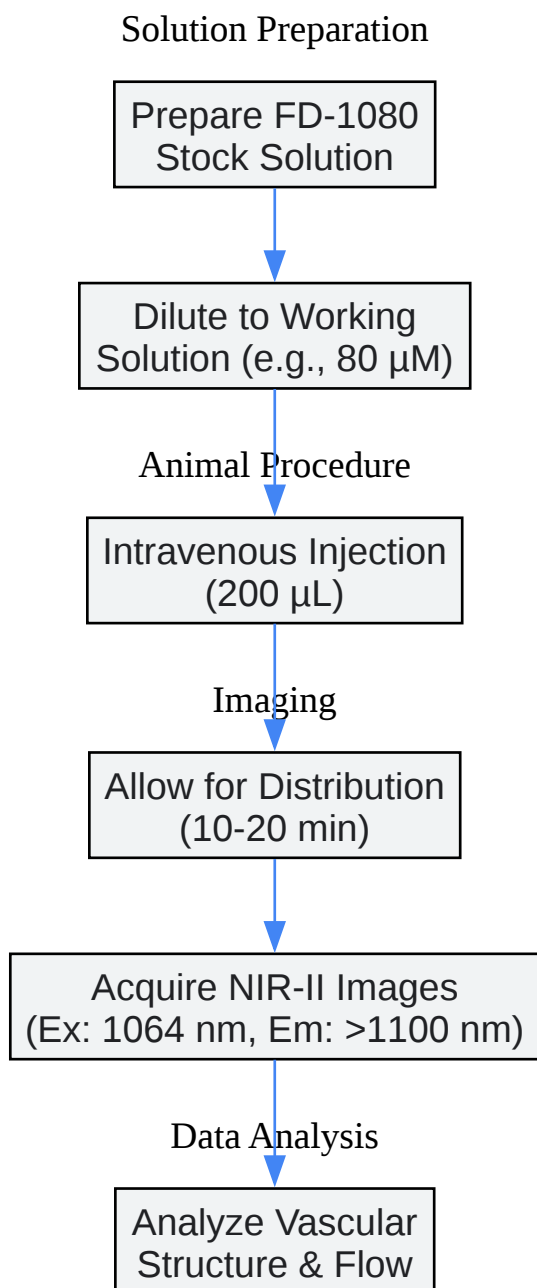
FD-1080 is widely used for in vivo vascular imaging.

Protocol:

- Prepare a working solution of FD-1080 at a concentration of approximately 80  $\mu\text{M}$  in phosphate-buffered saline (PBS).
- Administer the solution to the mouse via intravenous injection (e.g., tail vein), typically at a volume of 200  $\mu\text{L}$ .
- Perform in vivo imaging after a short distribution time (e.g., 10-20 minutes) using an imaging system equipped for NIR-II fluorescence detection.
- Set the excitation source to 1064 nm and use appropriate long-pass filters (e.g., 1100 nm or 1300 nm) to collect the emission signal.

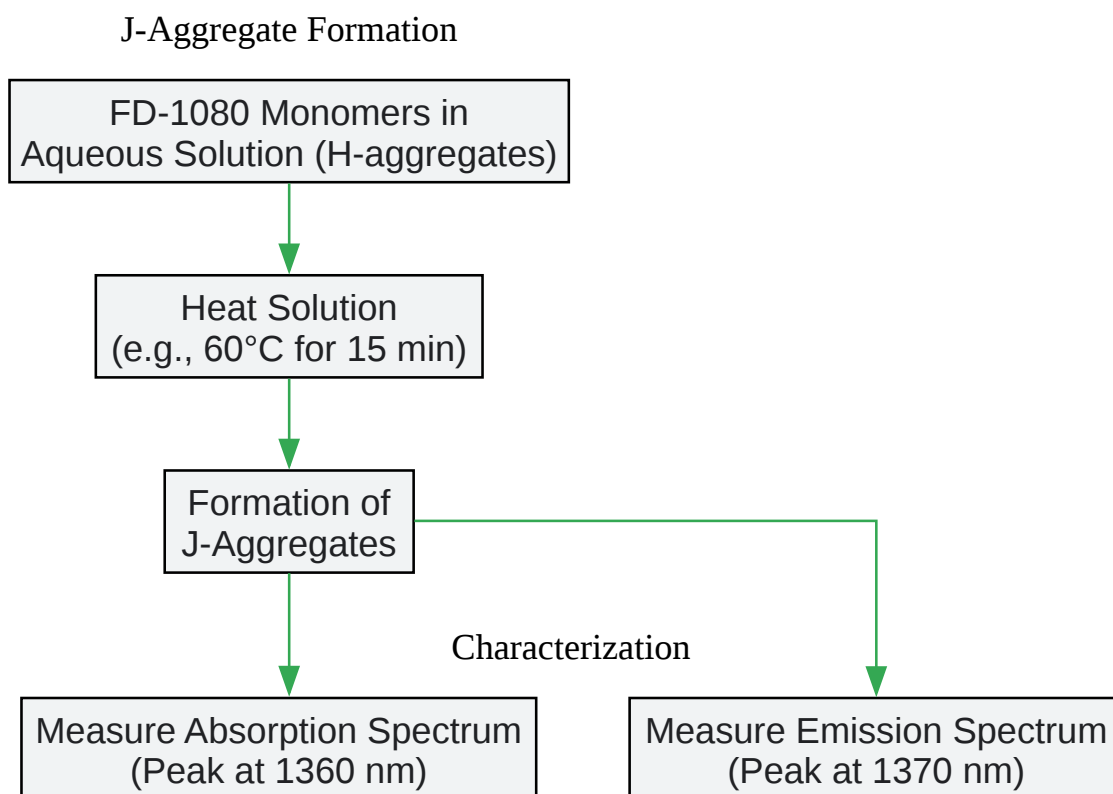
## Visualizing Experimental Workflows

Diagrams are provided below to illustrate key experimental workflows involving FD-1080.



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Caption: Workflow for in vivo vascular imaging using FD-1080 in a murine model.



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Caption: Process for the formation and characterization of FD-1080 J-aggregates.

## Conclusion

FD-1080 stands out as a valuable tool for NIR-II bioimaging, offering deep-tissue penetration and high-resolution capabilities. Its photophysical properties can be modulated through interaction with biological components like serum albumin or by forming J-aggregates, providing versatility for various research applications. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to effectively utilize FD-1080 in their studies.

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